
Mal-PEG6-Acid
Descripción general
Descripción
Mal-PEG6-Acid, also known as Maleimide-Polyethylene Glycol6-Acid, is a compound that serves as a polyethylene glycol-based linker. It contains a maleimide group and a terminal carboxylic acid group. This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications due to its ability to connect two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Mal-PEG6-Acid involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes purification steps such as column chromatography and recrystallization to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions: Mal-PEG6-Acid undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds
Common Reagents and Conditions:
Thiol Reactions: Typically conducted at a pH between 6.5 and 7.5 to ensure optimal reactivity of the maleimide group.
Amide Bond Formation: Requires activators such as EDC or HATU and is usually performed in organic solvents like DMF or DCM
Major Products:
Thioether Linkages: Formed when the maleimide group reacts with thiol-containing biomolecules.
Amide Bonds: Formed when the carboxylic acid group reacts with primary amines
Aplicaciones Científicas De Investigación
Drug Delivery Systems
Antibody-Drug Conjugates (ADCs)
Mal-PEG6-Acid is primarily utilized in the synthesis of ADCs, where it serves as a linker between antibodies and cytotoxic drugs. The incorporation of PEG linkers like this compound can modulate the physicochemical properties of ADCs, enhancing their therapeutic efficacy. For instance:
- Modulation of Hydrophobicity : The PEG component improves solubility and stability of the drug payload, facilitating better delivery to target cells.
- Increased Drug-to-Antibody Ratio (DAR) : The flexible nature of PEG allows for higher DAR, which is crucial for improving the cytotoxic effects of the conjugated drug .
Case Study: Nimotuzumab-PEG6-DM1
In a study involving nimotuzumab conjugated with PEG6-DM1 (a derivative of this compound), researchers demonstrated significant improvements in targeting EGFR-positive colorectal cancer cells. The study reported that higher DAR formulations showed enhanced cytotoxicity and prolonged survival in tumor-bearing mice .
Bioconjugation Techniques
Thiol-Maleimide Chemistry
The maleimide group in this compound allows for selective conjugation to thiol groups present in proteins or peptides. This specificity is advantageous for creating stable bioconjugates used in various applications:
- Protein Labeling : this compound can be employed to label proteins for tracking and imaging purposes.
- Vaccine Development : It can facilitate the conjugation of antigens to carriers, enhancing immune responses.
Therapeutic Applications
Cancer Therapy
This compound has been explored for its potential in cancer therapy through targeted drug delivery mechanisms. Its ability to improve the pharmacokinetic properties of drugs—such as clearance rates and biodistribution—has been documented:
- Improved Pharmacodynamics : Studies indicate that using this compound can enhance the release rate of payloads from ADCs, leading to increased cytotoxicity against cancer cells .
Case Study: Efficacy in Colorectal Cancer Models
Research involving nimotuzumab-PEG6-DM1 highlighted that ADCs utilizing this compound demonstrated significantly lower IC50 values compared to unconjugated antibodies, indicating superior efficacy against colorectal cancer cells .
Research and Development
This compound is also pivotal in ongoing research aimed at understanding protein interactions and developing new therapeutic modalities:
- Biophysical Studies : Its application in studying protein folding and interactions has been noted, contributing to advancements in drug design.
Mecanismo De Acción
The mechanism of action of Mal-PEG6-Acid involves its ability to form covalent bonds with thiol groups through its maleimide group. This enables the connection of biomolecules with thiol groups, facilitating the formation of stable thioether linkages. Additionally, the terminal carboxylic acid group can react with primary amine groups to form stable amide bonds, further enhancing its utility in bioconjugation applications .
Comparación Con Compuestos Similares
Mal-PEG6-Acid is unique due to its specific combination of a maleimide group and a terminal carboxylic acid group linked through a polyethylene glycol chain. Similar compounds include:
- Mal-PEG1-Acid
- Mal-PEG2-Acid
- Mal-PEG3-Acid
- Mal-PEG4-Acid
- Mal-PEG5-Acid
- Mal-PEG8-Acid
- Mal-PEG12-Acid
These compounds vary in the length of the polyethylene glycol chain, which can influence their solubility and reactivity in different applications .
Actividad Biológica
Mal-PEG6-Acid, also known by its CAS number 518044-42-3, is a polyethylene glycol (PEG)-based compound that serves as a non-cleavable linker in bioconjugation applications. This compound features a maleimide group and a carboxylic acid group linked through a linear PEG chain, facilitating its use in various biomedical applications, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, synthesis, applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C19H31NO10 |
Molecular Weight | 433.450 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 578.2 ± 50.0 °C at 760 mmHg |
Flash Point | 303.5 ± 30.1 °C |
LogP | -2.16 |
This compound's structure allows it to effectively link different biomolecules, enhancing their stability and efficacy in therapeutic applications.
This compound is primarily utilized as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins via the ubiquitin-proteasome system. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein, thus facilitating targeted protein degradation .
Applications in Research and Medicine
-
Antibody-Drug Conjugates (ADCs) :
- This compound is employed in the development of ADCs, which combine antibodies with cytotoxic drugs to selectively deliver therapeutic agents to cancer cells while minimizing damage to healthy tissues .
- Case studies have shown that ADCs utilizing PEG linkers like this compound exhibit improved pharmacokinetics and reduced immunogenicity compared to traditional conjugation methods.
-
Cancer Therapy :
- Research indicates that ADCs synthesized with this compound have demonstrated enhanced efficacy against various cancer types, including colorectal cancer . In vivo studies showed significant tumor regression in xenograft models treated with nimotuzumab-PEG6-DM1 conjugates.
- The IC50 values for these conjugates were significantly lower than those for unconjugated antibodies, indicating superior cytotoxicity against cancer cells .
- Nanotechnology :
Research Findings
Recent studies have highlighted the versatility and effectiveness of this compound in various applications:
- Efficacy in Cancer Models : A study on nimotuzumab-PEG6-DM1 demonstrated that higher drug-to-antibody ratios resulted in better therapeutic outcomes in KRAS mutant colorectal cancer xenografts, with specific KD values indicating binding affinity improvements .
- Bioconjugation Efficiency : this compound has been shown to facilitate efficient bioconjugation processes, allowing for precise control over the drug loading on antibodies or other biomolecules .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO10/c21-17-1-2-18(22)20(17)4-6-26-8-10-28-12-14-30-16-15-29-13-11-27-9-7-25-5-3-19(23)24/h1-2H,3-16H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTLZOHJZGESFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130465 | |
Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518044-42-3 | |
Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518044-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.